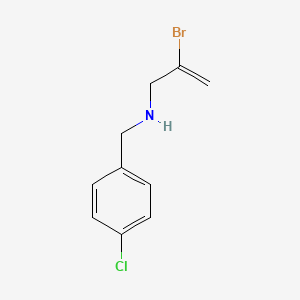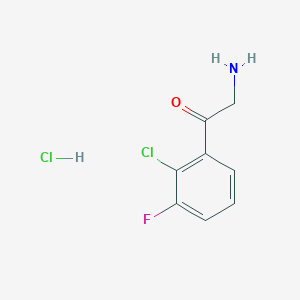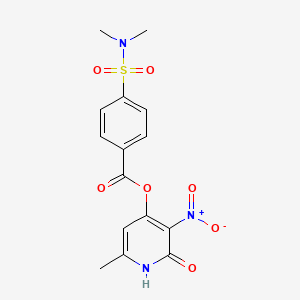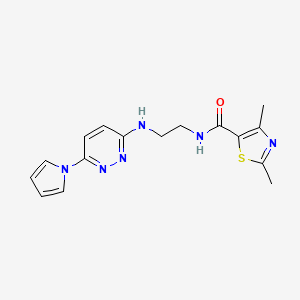
(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It has been synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.28 . It is a solid at room temperature . The storage temperature should be between 2-8°C, and it should be kept in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
A study by Pizova et al. (2017) explored a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds similar to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate AChE inhibition and comparable BChE inhibition to rivastigmine, a known cholinesterase inhibitor.
Co-Crystal Formation
The co-crystallization potential of similar compounds was investigated by Chesna et al. (2017). They studied the formation of non-centrosymmetric co-crystals containing components like (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, demonstrating the ability of these compounds to participate in unique crystal structures.
Structural Analysis
Wojnarska et al. (2019) conducted a study on a compound structurally related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, focusing on its crystal structure and hydrogen bonding patterns. They discovered a unique cyclic R22(8) hydrogen-bonded carboxylic acid dimer in the structure. (Wojnarska et al., 2019)
Biotransformations in Organic Synthesis
Chen et al. (2012) explored the biotransformation of pyrrolidine-2,5-dicarboxamides, compounds related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for application in organic synthesis. They achieved high yields and excellent enantioselectivity using an amidase-catalyzed hydrolysis. (Chen et al., 2012)
Influenza Neuraminidase Inhibition
A study by Wang et al. (2001) focused on the synthesis of compounds including (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid derivatives as potent inhibitors of influenza neuraminidase. These compounds demonstrated significant inhibition activity against neuraminidase A and B.
Solubility and Thermodynamic Properties
Duan et al. (2015) examined the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid, closely related to the compound of interest, in various solvents. They found that the solubility decreases with an increase in alcohol concentration in binary mixtures. (Duan et al., 2015)
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)11-7-4-8-15(11)13(18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMITZVOIMIMV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)


![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)